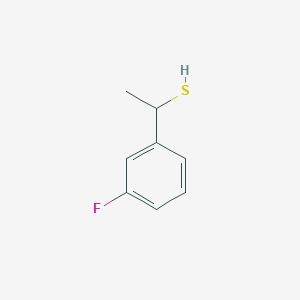

1-(3-Fluorophenyl)ethane-1-thiol

Description

Overview of Organofluorine Compounds in Synthetic Methodologies

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have seen a dramatic rise in importance across various scientific disciplines. numberanalytics.comwikipedia.org The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. numberanalytics.combenthamdirect.com This has made organofluorine chemistry a cornerstone of drug discovery and agrochemical development, with approximately 20% of all pharmaceuticals and 50% of agrochemicals containing fluorine. cas.cn

Synthetic methodologies for creating these compounds have evolved significantly, moving from classical methods to more sophisticated strategies like C-H activation, which allows for the late-stage introduction of fluorine into complex molecules. cas.cn The development of new fluorinating reagents and catalytic systems continues to expand the toolkit available to synthetic chemists, enabling the creation of increasingly complex and diverse fluorinated architectures. benthamdirect.comcas.cn

The Significance of Thiol Functionality in Modern Chemical Transformations

The thiol group (-SH) is a versatile functional group with a rich and diverse role in modern chemical transformations. nih.gov Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com This reactivity is harnessed in a variety of important reactions, including the thiol-ene reaction, a type of "click chemistry" known for its high efficiency, stereoselectivity, and rapid reaction rates. wikipedia.org This reaction is widely used in polymer synthesis, surface modification, and the creation of biocompatible hydrogels. nih.govrsc.org

Furthermore, the reversible nature of the thiol-disulfide interchange provides a dynamic component to materials, enabling the development of self-healing polymers and stimulus-responsive systems. nih.gov In medicinal chemistry, the thiol group is a key component of many biologically active molecules and is often involved in binding to metallic centers in enzymes.

Specific Context of 1-(3-Fluorophenyl)ethane-1-thiol within Chiral Fluorinated Organosulfur Chemistry

1-(3-Fluorophenyl)ethane-1-thiol stands at the intersection of organofluorine and organosulfur chemistry, possessing both a fluorine atom on the phenyl ring and a chiral thiol-bearing carbon. This unique combination makes it a valuable building block in the field of chiral fluorinated organosulfur chemistry. The presence of the fluorine atom can influence the electronic properties of the aromatic ring and the acidity of the thiol group.

The chirality at the carbon atom attached to the sulfur introduces a stereochemical element that is of high interest in asymmetric synthesis. bohrium.com Chiral organosulfur compounds, particularly those with a stereogenic sulfur atom, are increasingly used as ligands and catalysts in asymmetric reactions to produce enantiomerically pure compounds. bohrium.com While the chirality in 1-(3-Fluorophenyl)ethane-1-thiol resides on the carbon, its proximity to the sulfur atom can influence the stereochemical outcome of reactions in which it participates.

Current Research Landscape and Foundational Studies Pertaining to Arylethanethiols

Research on arylethanethiols, the broader class of compounds to which 1-(3-Fluorophenyl)ethane-1-thiol belongs, has laid the groundwork for understanding their reactivity and potential applications. Foundational studies often focus on their synthesis, typically through the reduction of the corresponding ketones or via nucleophilic substitution reactions. The reactivity of the thiol group in these compounds is well-established, allowing for a range of transformations to form thioethers, disulfides, and other sulfur-containing derivatives. masterorganicchemistry.com

More recent research has delved into the application of arylethanethiols in areas such as materials science, where they can be used to functionalize surfaces, and in medicinal chemistry, where they can serve as precursors to biologically active molecules. The introduction of substituents on the aryl ring, such as the fluorine atom in 1-(3-Fluorophenyl)ethane-1-thiol, allows for the fine-tuning of the compound's properties.

Identification of Key Research Avenues for 1-(3-Fluorophenyl)ethane-1-thiol

The unique structural features of 1-(3-Fluorophenyl)ethane-1-thiol suggest several promising avenues for future research. A primary area of interest is its application in asymmetric catalysis. The chiral nature of the molecule, combined with the coordinating ability of the thiol group, makes it a candidate for use as a chiral ligand for transition metal catalysts. These catalysts could then be employed in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and allylic substitutions.

Another key research direction is the exploration of its potential as a building block for the synthesis of novel fluorinated and sulfur-containing bioactive molecules. The combination of the fluorophenyl motif and the chiral thiol offers a unique scaffold for the design of new drug candidates. Further investigation into the stereoselective synthesis of both enantiomers of 1-(3-Fluorophenyl)ethane-1-thiol will be crucial for these applications. Additionally, its use in the development of advanced materials, such as chiral polymers and functionalized surfaces with specific recognition properties, represents a promising area of exploration.

Physicochemical Properties of 1-(3-Fluorophenyl)ethane-1-thiol

| Property | Value |

| CAS Number | 1152542-44-3 chemsrc.combldpharm.com |

| Molecular Formula | C8H9FS chemsrc.combldpharm.com |

| Molecular Weight | 156.22 g/mol chemsrc.com |

| SMILES | CC(S)c1cccc(F)c1 chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9FS |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-(3-fluorophenyl)ethanethiol |

InChI |

InChI=1S/C8H9FS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 |

InChI Key |

HLAOXHLGUGSEPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Fluorophenyl Ethane 1 Thiol

Retrosynthetic Strategies for the Thiol Moiety and Chiral Center

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(3-Fluorophenyl)ethane-1-thiol, the key disconnections involve the carbon-sulfur bond and the stereogenic center.

Two primary retrosynthetic disconnections can be envisioned for 1-(3-Fluorophenyl)ethane-1-thiol:

C-S Bond Disconnection: This is the most direct approach, revealing a 1-(3-fluorophenyl)ethyl electrophile and a hydrosulfide (HS⁻) or protected thiol equivalent as the nucleophile. The electrophilic precursor could be a halide or a sulfonate ester, derived from the corresponding alcohol, 1-(3-fluorophenyl)ethanol. This strategy places the challenge on the synthesis of the chiral alcohol or the resolution of the racemic thiol.

C-C Bond Disconnection (less common for this target): While less direct for this specific molecule, a C-C bond disconnection adjacent to the sulfur-bearing carbon could be considered in more complex scenarios, potentially involving Grignard-type reagents and sulfur-containing electrophiles.

The creation of the chiral center can be approached in two main ways: by resolving a racemic mixture of the final product or a precursor, or through an asymmetric synthesis that directly generates the desired enantiomer.

Non-Asymmetric Synthesis of 1-(3-Fluorophenyl)ethane-1-thiol Precursors

These routes focus on constructing the racemic backbone of the molecule, which can then be subjected to resolution or used as a racemic mixture.

Routes via Halide Displacement Reactions

A common and effective method for the synthesis of thiols involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. For 1-(3-Fluorophenyl)ethane-1-thiol, this would typically involve a two-step process: conversion of a suitable precursor to a halide, followed by reaction with a thiolating agent.

Step 1: Synthesis of 1-(3-Fluorophenyl)ethyl Halide

The precursor for the halide is 1-(3-fluorophenyl)ethanol. This alcohol can be prepared by the reduction of the commercially available ketone, 1-(3-fluorophenyl)ethanone, using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.

The resulting 1-(3-fluorophenyl)ethanol can then be converted to the corresponding halide (chloride or bromide). Common reagents for this transformation include thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. These reactions typically proceed with inversion of stereochemistry if a chiral alcohol is used.

Step 2: Nucleophilic Substitution with a Thiol Source

The 1-(3-fluorophenyl)ethyl halide is then reacted with a sulfur nucleophile. Common sources of sulfur for this purpose include:

Sodium hydrosulfide (NaSH): This is a direct method to introduce the thiol group.

Thiourea: This reagent reacts with the halide to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This method is often preferred as it can minimize the formation of the corresponding sulfide (B99878) byproduct.

Sodium thiosulfate: This leads to a Bunte salt, which can be subsequently hydrolyzed to the thiol.

| Reagent for Halogenation | Sulfur Nucleophile | Intermediate |

| Thionyl chloride (SOCl₂) | Sodium hydrosulfide (NaSH) | 1-(3-Fluorophenyl)ethyl chloride |

| Phosphorus tribromide (PBr₃) | Thiourea | 1-(3-Fluorophenyl)ethyl bromide |

Transformation of Carbonyl Compounds and Their Derivatives

An alternative strategy involves the direct conversion of the carbonyl group in 1-(3-fluorophenyl)ethanone to a thiol. This can be achieved through a two-step process involving the formation of a thioketone followed by reduction.

Step 1: Thionation of the Carbonyl Group

The conversion of the ketone to the corresponding thioketone can be accomplished using thionating agents. The most common of these is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). Another reagent that can be employed is phosphorus pentasulfide (P₄S₁₀). The reaction is typically carried out in an inert solvent like toluene or xylene at elevated temperatures.

Step 2: Reduction of the Thioketone

The resulting thioketone is then reduced to the desired thiol. This reduction can be achieved using various reducing agents, such as sodium borohydride in the presence of a proton source.

| Starting Material | Thionating Agent | Reducing Agent for Thioketone |

| 1-(3-Fluorophenyl)ethanone | Lawesson's Reagent | Sodium borohydride |

| 1-(3-Fluorophenyl)ethanone | Phosphorus Pentasulfide (P₄S₁₀) | Sodium borohydride |

Direct Thiolation Methodologies

Direct thiolation methods, which involve the functionalization of a C-H bond with a sulfur-containing group, are an area of active research. However, for the specific case of introducing a thiol at the benzylic position of a molecule like 1-fluoro-3-ethylbenzene, established and high-yielding direct thiolation methods are not yet commonplace. These transformations often require specific directing groups or catalysts and can suffer from issues of selectivity.

Enantioselective Synthesis of 1-(3-Fluorophenyl)ethane-1-thiol

The synthesis of a single enantiomer of 1-(3-Fluorophenyl)ethane-1-thiol is crucial for many of its potential applications. This can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral 1-(3-Fluorophenyl)ethane-1-thiol, a chiral auxiliary could be employed in several ways. One hypothetical approach could involve the use of a sulfur-containing chiral auxiliary. For example, a chiral thiazolidinethione could be acylated with a derivative of 3-fluorophenylacetic acid. Subsequent diastereoselective alkylation at the α-position to the carbonyl group, followed by removal of the auxiliary and reduction of the carbonyl, could potentially lead to the enantiomerically enriched thiol.

Asymmetric Catalysis in Thiol Generation

Direct asymmetric approaches to generating chiral thiols are of considerable interest as they can provide enantiopure compounds without the need for resolving racemic mixtures. nih.gov Catalytic methods are particularly sought after for their efficiency and ability to generate stereoselectivity from prochiral substrates.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral phosphoric acids and their derivatives have been successfully employed in the synthesis of chiral thiols. nih.govacs.org One notable strategy involves the asymmetric thiocarboxylysis of meso-epoxides, which proceeds through an organocascade reaction catalyzed by a confined chiral phosphoric acid. researchgate.net This method can furnish O-protected β-hydroxythiols with excellent enantioselectivities.

For the synthesis of 1-(3-Fluorophenyl)ethane-1-thiol, a hypothetical organocatalytic approach could involve the asymmetric addition of a sulfur nucleophile to 3-fluorostyrene. A chiral organocatalyst would create a chiral environment, directing the nucleophilic attack to one face of the double bond, thereby establishing the desired stereocenter.

Table 1: Potential Organocatalytic Systems for Chiral Thiol Synthesis

| Catalyst Type | Substrate Type | Reaction Principle | Potential Outcome for Target Compound |

| Chiral Phosphoric Acid | meso-Epoxide | Asymmetric Ring Opening | High enantioselectivity for a related β-hydroxythiol |

| Chiral Squaramide | Styrene Derivative | Michael Addition of Thiol | Enantioselective formation of the C-S bond |

| Cinchona Alkaloid Derivative | Styrene Derivative | Conjugate Addition | Generation of enantioenriched thiol precursor |

Detailed research in this area has shown that catalysts derived from natural products, such as cinchona alkaloids, can be effective in promoting the conjugate addition of thiols to α,β-unsaturated compounds. thieme-connect.com Adapting such systems to the hydrothiolation of 3-fluorostyrene could provide a direct route to enantioenriched 1-(3-Fluorophenyl)ethane-1-thiol.

Transition-metal catalysis offers a versatile platform for the asymmetric synthesis of complex molecules, including chiral thiols. The development of axially chiral styrene-based ligands and catalysts has shown promise in various asymmetric transformations. rsc.orgnih.gov A key strategy applicable to the synthesis of 1-(3-Fluorophenyl)ethane-1-thiol is the asymmetric hydrothiolation of the corresponding vinylarene, 3-fluorostyrene.

This reaction typically involves a transition-metal complex, such as copper, palladium, or iridium, coordinated to a chiral ligand. mdpi.com The chiral ligand environment dictates the stereochemical outcome of the thiol addition across the double bond. For instance, a synergistic combination of copper(I) hydride (CuH) and palladium catalysis has been effective in the asymmetric hydroarylation of styrenes, a mechanistically related transformation. A similar dual catalytic system could potentially be adapted for hydrothiolation.

Another relevant approach is the copper-catalyzed formal asymmetric hydrobromination of styrenes, which proceeds via a 1,3-halogen migration. nih.gov This highlights the capability of copper catalysts with chiral bidentate phosphine ligands, like (S,S)-Ph-BPE, to control stereochemistry at the benzylic position in styrene derivatives, achieving high enantiomeric ratios.

Table 2: Exemplary Transition-Metal Systems for Asymmetric C-S Bond Formation

| Metal Catalyst | Chiral Ligand Type | Substrate | Reaction Type | Reported Enantioselectivity (in analogous systems) |

| Copper(I) | Bidentate Phosphine (e.g., Ph-BPE) | Styrene Derivative | Hydrothiolation | Potentially high (>90% ee) |

| Palladium(0) | Axially Chiral Ligand | Styrene Derivative | Hydrothiolation | Good to excellent |

| Iridium(I) | Chiral Diene or Phosphine | Imine/Enamine | Asymmetric Hydrogenation | High (precursor synthesis) |

| Iron(II) | Chiral Pybox Ligand | Styrene Derivative | Carboazidation | High (demonstrates stereocontrol in radical reactions) thieme.de |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, which minimizes problems of racemization and rearrangement. nih.gov While direct asymmetric synthesis of thiols using enzymes is less common, indirect biocatalytic routes are well-established.

A prominent strategy involves the asymmetric reduction of a prochiral ketone precursor. For the target compound, this would entail the reduction of 1-(3-fluorophenyl)ethan-1-one to the corresponding (R)- or (S)-1-(3-fluorophenyl)ethanol. This transformation can be achieved with high enantioselectivity using ketoreductases (KREDs), often with cofactor regeneration systems. nih.gov The resulting chiral alcohol can then be converted to the desired chiral thiol via a two-step sequence, typically involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur source, which proceeds with inversion of configuration.

Alternatively, enzymes such as linalool dehydratase (LinD) have shown versatility in stereoselective reactions involving alcohol substrates, suggesting a potential for engineered enzymes to participate in thiol synthesis pathways. acs.org

Table 3: Biocatalytic Approaches to Chiral Precursors of 1-(3-Fluorophenyl)ethane-1-thiol

| Enzyme Class | Reaction | Substrate | Product | Key Advantage |

| Ketoreductase (KRED) | Asymmetric Reduction | 1-(3-fluorophenyl)ethan-1-one | (R)- or (S)-1-(3-fluorophenyl)ethanol | Excellent enantioselectivity (>99% ee) and high yield. nih.gov |

| ω-Transaminase (ω-TA) | Asymmetric Amination | 1-(3-fluorophenyl)ethan-1-one | Chiral 1-(3-fluorophenyl)ethanamine | Provides access to chiral amines, which can be converted to thiols. wiley.com |

| Hydrolase | Kinetic Resolution | Racemic 1-(3-fluorophenyl)ethane-1-thiol ester | Enantioenriched thiol ester and thiol | Established method for separating enantiomers. |

Kinetic Resolution Strategies for Racemic Mixtures

When a direct asymmetric synthesis is not feasible, kinetic resolution provides a powerful method to separate the enantiomers of a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.orgnih.gov

For a racemic mixture of 1-(3-Fluorophenyl)ethane-1-thiol, an organocatalytic acylation is a viable strategy. In this process, a chiral catalyst, such as a cinchona alkaloid-derived sulfonamide, can be used to selectively catalyze the acylation of one thiol enantiomer over the other. thieme-connect.comnih.gov This approach has been shown to resolve various secondary aromatic thiols with high selectivity factors (S), where S values can range from 50 to over 200, allowing for the isolation of both the unreacted thiol and the acylated product in high enantiomeric excess at around 50% conversion. thieme-connect.comnih.gov

Enzymatic kinetic resolution is another highly effective method. Hydrolases, such as lipases, can selectively hydrolyze one enantiomer of a racemic thioester, or selectively acylate one enantiomer of a racemic thiol, leaving the other enantiomer unreacted. Photocatalysis on a molecularly imprinted surface has also been demonstrated as a novel kinetic resolution method, where one enantiomer is preferentially adsorbed and degraded. nih.gov

Table 4: Comparison of Kinetic Resolution Strategies

| Method | Chiral Agent | Principle | Selectivity Factor (S) | Remarks |

| Organocatalytic Acylation | Chiral Amine/Sulfonamide Catalyst | One enantiomer is acylated faster by an anhydride. | High (S = 50-275) thieme-connect.com | Allows recovery of both enantioenriched thiol and thioester. |

| Enzymatic Resolution | Hydrolase (e.g., Lipase) | Selective enzymatic acylation or hydrolysis. | Often very high | Green process, operates under mild conditions. |

| Photocatalytic Degradation | Molecularly Imprinted TiO2 | Preferential adsorption and degradation of one enantiomer. | Moderate (up to 7) nih.gov | Novel approach with potential for optimization. |

Green Chemistry Principles in the Synthesis of 1-(3-Fluorophenyl)ethane-1-thiol

Incorporating green chemistry principles into synthetic routes is essential for environmental sustainability. This involves minimizing waste, using less hazardous chemicals, employing catalytic reactions, and reducing energy consumption.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of solvent-free synthesis of thioesters using simple, heterogeneous catalysts like iron(III) chloride (FeCl3). tudelft.nl Such a method, performed at room temperature with catalytic amounts of FeCl3, could be adapted for the synthesis of a thioester precursor to 1-(3-Fluorophenyl)ethane-1-thiol, significantly reducing solvent waste.

Furthermore, photocatalytic methods that utilize visible light as a sustainable energy source are gaining traction. acs.org A photocatalytic oxidative radical addition of a thioic acid to an alkene, for example, can proceed in a green solvent like ethyl acetate with oxygen as the oxidant, producing only water as a byproduct. acs.org Applying this concept, 3-fluorostyrene could potentially be reacted with a thioacid under photocatalytic conditions to generate a precursor to the target thiol in an environmentally benign manner.

Biocatalytic processes, as discussed previously, are inherently green as they are conducted in aqueous media under mild conditions, are biodegradable, and are non-toxic. nih.gov

Table 5: Green Chemistry Approaches in Thiol Synthesis

| Approach | Principle | Solvent/Conditions | Key Advantage |

| Heterogeneous Catalysis | FeCl3-catalyzed thioesterification | Solvent-free, room temperature | Simple, recyclable catalyst, minimal waste. tudelft.nl |

| Photocatalysis | Visible-light-mediated radical addition | Green solvent (e.g., ethyl acetate), O2 as oxidant | Uses sustainable energy, benign byproduct (water). acs.org |

| Biocatalysis | Enzyme-catalyzed reactions | Aqueous buffer, ambient temperature | High selectivity, biodegradable catalyst, safe conditions. nih.gov |

Photoredox and Electrochemical Catalysis for Thiol Synthesis

Modern synthetic chemistry has increasingly turned towards photoredox and electrochemical catalysis as powerful tools for the construction of complex molecules under mild and environmentally benign conditions. These approaches offer unique advantages in the synthesis of thiols, including high functional group tolerance and the potential for stereocontrol.

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a potent strategy for the formation of carbon-sulfur bonds. nih.gov The hydrothiolation of alkenes, such as 3-fluorostyrene, with a suitable thiol source like ethanethiol (B150549), represents a direct and atom-economical route to 1-(3-Fluorophenyl)ethane-1-thiol. nih.gov This reaction can proceed via two main pathways: a radical mechanism leading to the anti-Markovnikov product, or a polar mechanism favoring the Markovnikov adduct.

For the synthesis of 1-(3-Fluorophenyl)ethane-1-thiol, a Markovnikov-selective addition is required. Research in the field of photoredox catalysis has demonstrated that the choice of photocatalyst and reaction conditions can effectively control the regioselectivity of the hydrothiolation of styrenes. While many early examples of photoredox-catalyzed hydrothiolation favored the anti-Markovnikov product through a radical pathway, recent advancements have enabled selective Markovnikov addition. researchgate.net For instance, the use of certain photocatalysts can promote the formation of a benzylic carbocation intermediate, which is then trapped by the thiol to yield the desired branched product.

A general representation of the photoredox-catalyzed Markovnikov hydrothiolation of 3-fluorostyrene is shown below:

Electrochemical Catalysis:

Electrochemical synthesis offers an alternative and often complementary approach to photoredox catalysis. By using electricity as a "reagent," electrochemical methods can avoid the use of stoichiometric chemical oxidants or reductants, leading to greener and more sustainable processes. The electrochemical synthesis of benzylic thiols can be achieved through various strategies, including the reductive coupling of a suitable precursor or the functionalization of a benzylic C-H bond.

One potential electrochemical route to 1-(3-Fluorophenyl)ethane-1-thiol could involve the electroreductive coupling of 3-fluoroacetophenone with a sulfur source. Alternatively, the direct electrochemical thiolation of ethylbenzene derivatives is an area of active research. While specific examples for the electrochemical synthesis of 1-(3-Fluorophenyl)ethane-1-thiol are scarce in the literature, the general principles of electrochemical C-S bond formation are well-established. For instance, the electrochemical oxysulfuration of styrene derivatives with thiols has been reported, showcasing the feasibility of forming C-S bonds at the benzylic position under electrochemical conditions. rsc.org

Furthermore, electrochemical methods have shown promise in controlling stereoselectivity. The use of chiral electrolytes, mediators, or electrode surfaces can induce asymmetry in the product formation, offering a pathway to enantiomerically enriched chiral thiols. chemrxiv.org

Comparative Analysis of Synthetic Efficiency, Stereoselectivity, and Atom Economy

A comprehensive comparison of synthetic methodologies for 1-(3-Fluorophenyl)ethane-1-thiol requires an evaluation of their efficiency, stereoselectivity, and atom economy. Due to the limited specific data for the target molecule, this analysis will draw upon general principles and data from closely related transformations.

| Methodology | Synthetic Efficiency (Yield) | Stereoselectivity | Atom Economy |

| Photoredox Catalysis (Hydrothiolation) | Potentially high (yields of >80% reported for similar reactions) semanticscholar.org | Regioselectivity is controllable (Markovnikov vs. anti-Markovnikov). Enantioselectivity is an active area of research, with potential for high ee with chiral catalysts. | High (in principle, 100% for the hydrothiolation of an alkene with a thiol). nih.gov |

| Electrochemical Catalysis | Can be high, depending on the specific reaction and optimization. | Can be controlled through the use of chiral mediators or electrodes, but can be challenging. chemrxiv.org | Generally high, as it often avoids the use of stoichiometric reagents. |

| Traditional Methods (e.g., Grignard) | Variable, often moderate to high. | Generally produces a racemic mixture unless chiral auxiliaries or catalysts are used. | Lower, due to the use of stoichiometric reagents and the generation of byproducts. |

Synthetic Efficiency: Both photoredox and electrochemical catalysis have the potential for high synthetic efficiency, with reported yields for similar reactions often exceeding 80-90%. semanticscholar.org Traditional methods, such as the reaction of a Grignard reagent derived from 1-bromo-3-fluorobenzene with acetaldehyde followed by conversion of the resulting alcohol to the thiol, can also provide good yields but may involve more steps and harsher conditions.

Stereoselectivity: The synthesis of 1-(3-Fluorophenyl)ethane-1-thiol as a single enantiomer is a key challenge.

Photoredox Catalysis: The development of asymmetric photoredox catalysis is a rapidly advancing field. The use of chiral photocatalysts or co-catalysts can, in principle, induce enantioselectivity in the hydrothiolation of 3-fluorostyrene. While high enantioselectivities have been achieved in other photoredox reactions, specific data for the synthesis of chiral benzylic thiols remains an area for further investigation.

Electrochemical Catalysis: Asymmetric electrochemical synthesis is also a growing area. Chiral induction can be achieved through the use of chiral supporting electrolytes, chiral electrode modifiers, or chiral mediators. chemrxiv.org However, achieving high enantiomeric excess can be challenging and often requires careful optimization of reaction parameters.

Traditional Methods: Classical resolutions or the use of chiral starting materials or reagents are typically required to obtain enantiomerically pure 1-(3-Fluorophenyl)ethane-1-thiol via traditional routes.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product.

Photoredox and Electrochemical Catalysis: The hydrothiolation of 3-fluorostyrene with ethanethiol is an addition reaction and, therefore, has a theoretical atom economy of 100%, as all atoms of the reactants are incorporated into the final product. nih.gov This is a significant advantage of these modern catalytic methods.

Traditional Methods: Multi-step syntheses, such as those involving Grignard reagents, often have lower atom economies due to the formation of stoichiometric byproducts in each step. For example, the formation of the Grignard reagent produces magnesium halide salts as byproducts.

Elucidation of Chemical Structure and Stereochemistry Via Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering insights into the chemical environment of individual atoms. For 1-(3-Fluorophenyl)ethane-1-thiol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a comprehensive understanding of its structure.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 1-(3-Fluorophenyl)ethane-1-thiol is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and aromatic ring currents.

The aromatic protons on the fluorophenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.4 ppm. Due to the fluorine substituent at the C3 position, these protons will display complex splitting patterns arising from both homo- and heteronuclear coupling (J-coupling) with each other and with the fluorine atom.

The methine proton (-CH) attached to the sulfur atom is expected to resonate as a quartet due to coupling with the three equivalent methyl protons. Its chemical shift would likely be in the range of δ 4.0-4.5 ppm. The exact position is influenced by the electronegativity of the sulfur and the deshielding effect of the aromatic ring.

The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton, in the upfield region of the spectrum, likely around δ 1.6-1.8 ppm. The thiol proton (-SH) is expected to be a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature, but typically appears between δ 1.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Fluorophenyl)ethane-1-thiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.4 | Multiplet | - |

| -CH | 4.0 - 4.5 | Quartet | ~7.0 |

| -CH₃ | 1.6 - 1.8 | Doublet | ~7.0 |

| -SH | 1.0 - 2.5 | Broad Singlet | - |

¹³C NMR Chemical Shift Assignment of the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments. For 1-(3-Fluorophenyl)ethane-1-thiol, eight distinct carbon signals are expected.

The carbon atom attached to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to have a chemical shift in the range of δ 160-165 ppm. The other aromatic carbons will appear between δ 110 and 145 ppm, with their specific shifts and C-F coupling constants (nJCF) being diagnostic for their positions relative to the fluorine atom. The benzylic carbon (-CH-SH) is anticipated to resonate around δ 45-55 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically at δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Fluorophenyl)ethane-1-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F | 160 - 165 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (ipso) | 140 - 145 |

| -CH-SH | 45 - 55 |

| -CH₃ | 20 - 30 |

¹⁹F NMR for Fluorine Atom Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov For 1-(3-Fluorophenyl)ethane-1-thiol, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal provides information about its electronic environment. The signal will likely appear as a multiplet due to coupling with the aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(3-Fluorophenyl)ethane-1-thiol, a cross-peak between the methine proton and the methyl protons would confirm their connectivity. Correlations between the aromatic protons would also be observed, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would show a cross-peak between the methine proton and the benzylic carbon, as well as between the methyl protons and the methyl carbon. The aromatic protons would also show correlations to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons and for linking different spin systems. For instance, correlations from the methine and methyl protons to the aromatic carbons would confirm the attachment of the ethanethiol (B150549) group to the fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for establishing the basic connectivity of this molecule, it can be useful for confirming stereochemical details in more complex structures.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For 1-(3-Fluorophenyl)ethane-1-thiol (C₈H₉FS), the expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 1-(3-Fluorophenyl)ethane-1-thiol

| Ion | Calculated m/z |

| [M]⁺ | 156.0459 |

| [M+H]⁺ | 157.0537 |

| [M+Na]⁺ | 179.0357 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For 1-(3-Fluorophenyl)ethane-1-thiol (molar mass: 156.22 g/mol ), electron ionization mass spectrometry (EI-MS) would produce a characteristic pattern of fragments.

The fragmentation of thiols is often analogous to that of alcohols. libretexts.org The molecular ion peak (M⁺), representing the intact molecule, may be observed, but its intensity can vary. Key fragmentation pathways for 1-(3-Fluorophenyl)ethane-1-thiol would include:

Alpha-Cleavage: This is a common fragmentation mode for compounds with a heteroatom. miamioh.edu Cleavage of the bond between the chiral carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized cation.

Benzylic Cleavage: The bond between the chiral carbon and the fluorophenyl ring can cleave, although the alpha-cleavage is typically more dominant.

Loss of the Thiol Group: Cleavage of the carbon-sulfur bond can lead to the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).

A hypothetical fragmentation pattern based on these principles is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for 1-(3-Fluorophenyl)ethane-1-thiol A hypothetical table based on common fragmentation patterns for thiols and aromatic compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss | Notes |

|---|---|---|---|

| 156 | [C₈H₉FS]⁺• | - | Molecular Ion (M⁺) |

| 141 | [C₇H₆FS]⁺ | •CH₃ | Result of alpha-cleavage, loss of a methyl group. This fragment is often prominent. |

| 123 | [C₈H₈F]⁺ | •SH | Loss of the sulfhydryl radical. |

| 109 | [C₇H₆F]⁺ | •CH₂SH | Loss of the thiohydroxymethyl radical. |

| 96 | [C₆H₅F]⁺• | CH₃CHS | Fluorobenzene radical cation resulting from rearrangement and cleavage. |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: S-H Stretching Frequencies and Aromatic Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the functional groups present.

For 1-(3-Fluorophenyl)ethane-1-thiol, the IR spectrum provides clear evidence for its key structural features. The most diagnostic absorption is that of the thiol group (S-H). The S-H stretching vibration is known to be weak and appears in a relatively uncongested region of the spectrum, typically between 2550 and 2600 cm⁻¹. unitechlink.commsu.edulibretexts.org

The aromatic portion of the molecule also gives rise to several characteristic bands. While a specific spectrum for this thiol is not publicly available, data from the analogous alcohol, 1-(3-fluorophenyl)ethanol, can be used to infer the positions of these aromatic vibrations, as the substitution on the ethyl group has a minimal effect on the ring's vibrational modes. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 1-(3-Fluorophenyl)ethane-1-thiol Data for aromatic vibrations are inferred from the analogous compound 1-(3-fluorophenyl)ethanol. nih.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| 2990-2850 | C-H Stretch | Alkyl (CH₃) | Medium |

| 2600-2550 | S-H Stretch | Thiol | Weak, Sharp |

| ~1600, ~1585, ~1485 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1250 | C-F Stretch | Aryl Fluoride | Strong |

| ~880, ~780 | C-H Bend (Out-of-Plane) | 1,3-Disubstituted Benzene | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Bonds involving sulfur, such as S-H and C-S, are often more prominent in Raman spectra than in IR spectra. rsc.orgacs.org

For 1-(3-Fluorophenyl)ethane-1-thiol, a Raman spectrum would be expected to show a distinct signal for the S-H stretch (2550-2600 cm⁻¹) and the C-S stretch (typically 600-700 cm⁻¹). The symmetric vibrations of the aromatic ring also tend to produce strong Raman signals. researchgate.netrsc.org Studies on thiophenol demonstrate that Raman spectroscopy is highly sensitive for providing vibrational information on adsorbate-metal bonding and molecular orientation, highlighting its utility in detailed structural analysis. acs.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The carbon atom bonded to the fluorophenyl ring, a hydrogen atom, a methyl group, and the thiol group is a stereocenter. Therefore, 1-(3-Fluorophenyl)ethane-1-thiol is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-1-(3-Fluorophenyl)ethane-1-thiol. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Optical Rotation Measurements (Polarimetry)

Polarimetry measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

While the specific rotation value for 1-(3-Fluorophenyl)ethane-1-thiol is not readily found in the literature, it is expected that the (R) and (S) enantiomers would display equal and opposite values. This measurement would be crucial for characterizing an enantiomerically enriched sample. The data is typically reported specifying the temperature, the wavelength of light used (usually the sodium D-line, 589 nm), the concentration, and the solvent.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. bath.ac.uk A CD spectrum plots this difference in absorption against wavelength. Chiral molecules, including chiral thiols, exhibit characteristic CD spectra, often showing positive or negative peaks known as Cotton effects. nih.govnih.gov

The two enantiomers of 1-(3-Fluorophenyl)ethane-1-thiol would produce mirror-image CD spectra. acs.org These spectra provide a unique "fingerprint" for each enantiomer and can be used to determine the absolute configuration of the molecule by comparing experimental data with theoretical calculations or with spectra of structurally related compounds of known configuration. acs.org The technique is exceptionally sensitive to the stereochemical environment and is a definitive method for confirming the identity and purity of a specific enantiomer. nih.gov

Chemical Reactivity and Mechanistic Pathways of 1 3 Fluorophenyl Ethane 1 Thiol

Transformations Involving the Thiol (-SH) Group

The thiol group is the primary site of reactivity in 1-(3-fluorophenyl)ethane-1-thiol, participating in a range of reactions that are characteristic of thiols in general.

Thiols are susceptible to oxidation by various reagents, leading to a range of sulfur-containing products with different oxidation states. The oxidation of 1-(3-fluorophenyl)ethane-1-thiol can proceed through one- or two-electron mechanisms, yielding intermediates such as thiyl radicals (RS•) and sulfenic acids (RSOH), respectively. tandfonline.com These intermediates can then undergo further reactions to form stable products like disulfides and sulfonic acids. tandfonline.comnih.gov

The most common oxidation product of thiols is the corresponding disulfide. This transformation can be achieved using mild oxidizing agents. The reaction proceeds through the formation of a thiyl radical intermediate, and two of these radicals can then combine to form a disulfide bond (RS-SR). nih.gov

Further oxidation of 1-(3-fluorophenyl)ethane-1-thiol can lead to higher oxidation states, such as sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H). nih.govyoutube.com The oxidation of a thiol to a sulfonic acid is a more vigorous process and typically requires stronger oxidizing agents like hydrogen peroxide. youtube.com The reaction with hydrogen peroxide is central to many biological processes and has been a subject of detailed mechanistic studies. nih.gov The process can be catalyzed by a halogen or hydrogen halide in the presence of a sulfoxide (B87167) like dimethyl sulfoxide (DMSO). google.com

| Reactant | Oxidizing Agent | Product | Oxidation State of Sulfur |

| 1-(3-Fluorophenyl)ethane-1-thiol | Mild Oxidant (e.g., I₂) | 1,2-bis(1-(3-fluorophenyl)ethyl) disulfide | -1 |

| 1-(3-Fluorophenyl)ethane-1-thiol | Hydrogen Peroxide (H₂O₂) | 1-(3-Fluorophenyl)ethane-1-sulfonic acid | +5 |

| 1-(3-Fluorophenyl)ethane-1-thiol | DMSO/HBr | 1-(3-Fluorophenyl)ethane-1-sulfonyl bromide | +5 |

The thiol group of 1-(3-fluorophenyl)ethane-1-thiol can act as a potent nucleophile, particularly in its deprotonated form, the thiolate anion (RS⁻). Thiolates are excellent nucleophiles and can participate in a variety of substitution and addition reactions. masterorganicchemistry.com

Thiolates readily undergo S-alkylation when treated with alkyl halides or other alkylating agents, leading to the formation of thioethers (sulfides). masterorganicchemistry.comlibretexts.org This reaction typically proceeds via an S(_N)2 mechanism, where the thiolate anion displaces a leaving group on the alkylating agent. libretexts.org A variety of bases and solvents can be employed to facilitate the formation of the thiolate and the subsequent alkylation. tandfonline.comjmaterenvironsci.com For instance, potassium carbonate in dimethylformamide (DMF) can be an effective system for the alkylation of thiols with alkyl halides. tandfonline.com Similarly, acylation of 1-(3-fluorophenyl)ethane-1-thiol with acyl chlorides or anhydrides would yield thioesters.

The thiol-ene reaction is a highly efficient and versatile "click" chemistry process that involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgfiveable.me This reaction can be initiated by radicals or catalyzed by bases. alfa-chemistry.comtaylorandfrancis.com In the radical-mediated pathway, a thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.orgacsgcipr.org The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. fiveable.me The base-catalyzed mechanism involves the nucleophilic addition of a thiolate anion to the alkene. alfa-chemistry.com

Similarly, the thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne). rsc.org Depending on the reaction conditions and the substrate, this can result in either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioether. acs.orgnih.gov The thiol-yne reaction is also considered a click reaction due to its high efficiency and atom economy. rsc.org

| Reaction | Reactant 1 | Reactant 2 | Product | Key Features |

| Thiol-Ene | 1-(3-Fluorophenyl)ethane-1-thiol | Alkene | Thioether | High yield, stereoselective, anti-Markovnikov addition wikipedia.org |

| Thiol-Yne | 1-(3-Fluorophenyl)ethane-1-thiol | Alkyne | Vinyl sulfide or Dithioether | Atom-economical, can be radical or nucleophile mediated rsc.orgnih.gov |

As a soft nucleophile, the thiolate derived from 1-(3-fluorophenyl)ethane-1-thiol can participate in Michael additions, which are a type of conjugate addition to α,β-unsaturated carbonyl compounds. semanticscholar.orgacs.org This reaction is a powerful tool for the formation of carbon-sulfur bonds. semanticscholar.org The reaction can often be carried out under mild, solvent-free conditions. semanticscholar.orgumich.edu The hetero-Michael addition of thiols to α,β-unsaturated carbonyls is a second-order reaction, and the rate can be influenced by factors such as the solvent, temperature, and the pKa of the thiol. acs.orgnih.gov

The relatively weak S-H bond in thiols (around 87 kcal·mol⁻¹) facilitates the formation of thiyl radicals (RS•) through homolytic cleavage. wikipedia.orgmdpi.com These radicals are key intermediates in a number of important chemical transformations. Thiyl radicals can be generated by various methods, including reaction with radical initiators like azobisisobutyronitrile (AIBN), photolysis, or single-electron oxidation. wikipedia.orgmdpi.comnih.gov

Once formed, the thiyl radical from 1-(3-fluorophenyl)ethane-1-thiol can participate in several types of reactions. A primary reaction pathway for thiyl radicals is their combination to form disulfides. wikipedia.org They are also central to the thiol-ene and thiol-yne click reactions as described previously. nih.gov

Furthermore, thiyl radicals are known to participate in hydrogen atom transfer (HAT) reactions. nih.gov In these processes, the thiyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain. rsc.org This property makes thiols useful as HAT catalysts in certain photoredox reactions. researchgate.net Intramolecular hydrogen transfer reactions within thiyl radicals have also been observed, leading to the formation of carbon-centered radicals. nih.govnih.gov

Exchange Reactions of Sulfur Moiety

The sulfur atom in 1-(3-fluorophenyl)ethane-1-thiol is a versatile reactive center, readily participating in exchange reactions. A prominent example is the thiol-disulfide exchange, a fundamental process in organic chemistry and biology. nih.govlibretexts.org This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate.

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH (where R = 1-(3-fluorophenyl)ethyl)

The mechanism is generally considered to be an SN2-type displacement at one of the sulfur atoms of the disulfide. nih.govnih.gov The reaction is typically initiated by the deprotonation of the thiol to form the more nucleophilic thiolate anion. The rate of this exchange is influenced by several factors, including the pKa of the thiol, the steric accessibility of the disulfide bond, and the stability of the leaving thiolate group.

Table 1: Factors Influencing Thiol-Disulfide Exchange Rates

| Factor | Influence on Reaction Rate | Rationale |

| Thiol pKa | Lower pKa generally increases the rate. | A lower pKa indicates a more acidic thiol, which more readily forms the highly nucleophilic thiolate anion in solution. |

| Steric Hindrance | Increased steric bulk around the sulfur atoms decreases the rate. | Bulky groups impede the approach of the nucleophilic thiolate to the disulfide bond, slowing the SN2 reaction. |

| Redox Potential | The relative redox potentials of the participating thiols and disulfides determine the equilibrium position. | The reaction favors the formation of the more stable disulfide. |

Reactions at the Chiral Center and Stereochemical Outcomes

The chiral carbon atom in 1-(3-fluorophenyl)ethane-1-thiol is a key determinant of its stereochemical behavior in chemical transformations. Reactions occurring at this center can proceed with inversion, retention, or loss of stereochemical configuration.

Stereoinversion and Retention Pathways

Nucleophilic substitution reactions at the benzylic chiral center of 1-(3-fluorophenyl)ethane-1-thiol can proceed through different mechanistic pathways, leading to distinct stereochemical outcomes.

SN2 Pathway (Stereoinversion): In a classic SN2 reaction, a nucleophile attacks the chiral carbon from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration. ochemtutor.comlibretexts.org For this to occur with the thiol group as the leaving group, it would first need to be converted into a better leaving group, for instance, by protonation or conversion to a thioether salt.

SN1 Pathway (Racemization with Potential for Partial Inversion or Retention): An SN1 mechanism involves the formation of a planar carbocation intermediate after the departure of the leaving group. wikipedia.orgstudy.com The incoming nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products. libretexts.org The benzylic nature of the chiral center in 1-(3-fluorophenyl)ethane-1-thiol can stabilize such a carbocation, making an SN1 pathway plausible under appropriate conditions (e.g., with a good leaving group and in a polar, protic solvent). The presence of the 3-fluorophenyl group can influence the stability of this carbocation.

Retention Pathways: Retention of configuration is less common in simple nucleophilic substitutions but can occur through mechanisms involving double inversion or the formation of an intermediate that shields one face of the molecule.

Racemization Studies and Control

Racemization, the process by which an enantiomerically enriched sample is converted into a mixture of equal amounts of both enantiomers, can occur at the chiral center of 1-(3-fluorophenyl)ethane-1-thiol under certain conditions. wikipedia.org

Mechanisms leading to racemization often involve the formation of an achiral intermediate, such as the carbocation in an SN1 reaction. study.com Racemization can also be induced by processes that temporarily remove the chirality of the center, for example, through deprotonation to form a resonance-stabilized carbanion if a sufficiently strong base is used, although this is less common for this type of compound.

Controlling the stereochemical outcome of reactions at the chiral center is a significant challenge in synthetic chemistry. The choice of reagents, solvent, and reaction temperature can influence the competition between SN1 and SN2 pathways, thereby affecting the degree of inversion, retention, or racemization.

Table 2: Predicted Stereochemical Outcomes for Reactions at the Chiral Center

| Reaction Type | Predominant Mechanism | Expected Stereochemical Outcome |

| Nucleophilic substitution with a strong nucleophile and a good leaving group in a polar aprotic solvent | SN2 | Inversion of configuration |

| Nucleophilic substitution with a weak nucleophile and a good leaving group in a polar protic solvent | SN1 | Racemization (or near-racemization) |

| Base-catalyzed elimination (if possible) | E2 | Stereospecific, depending on conformation |

Influence of the 3-Fluorophenyl Group on Reactivity

The 3-fluorophenyl substituent plays a crucial role in modulating the reactivity of 1-(3-fluorophenyl)ethane-1-thiol through a combination of electronic and steric effects.

Electronic Effects of Fluorine Substitution on Aromatic Ring and Thiol Reactivity

The fluorine atom at the meta position of the phenyl ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. vedantu.com This inductive effect can influence the reactivity of both the thiol group and the benzylic center.

Effect on Thiol Acidity: The electron-withdrawing nature of the fluorine atom can increase the acidity of the thiol proton (S-H) by stabilizing the resulting thiolate anion. A more acidic thiol will more readily form the nucleophilic thiolate, potentially accelerating reactions that proceed through this intermediate, such as thiol-disulfide exchange.

Effect on Benzylic Reactivity: The inductive withdrawal of electron density by the fluorine atom can destabilize a developing positive charge at the benzylic position. This would disfavor an SN1-type mechanism that proceeds through a carbocation intermediate. Conversely, the increased electrophilicity of the benzylic carbon could make it more susceptible to nucleophilic attack in an SN2 reaction.

Table 3: Electronic Effects of the 3-Fluoro Substituent

| Property | Influence of 3-Fluoro Group | Rationale |

| Thiol pKa | Decreases (more acidic) | Inductive electron withdrawal stabilizes the thiolate conjugate base. |

| Rate of SN1 Reaction | Decreases | Inductive electron withdrawal destabilizes the benzylic carbocation intermediate. |

| Rate of SN2 Reaction | Increases | Inductive electron withdrawal increases the electrophilicity of the benzylic carbon. |

Steric Effects of the Phenyl Substituent

The phenyl group, being a bulky substituent, exerts significant steric hindrance around the chiral center and the thiol group. quora.comstackexchange.com This steric bulk can hinder the approach of nucleophiles or other reactants.

In the context of reactions at the chiral center, the steric hindrance of the phenyl group can influence the feasibility and rate of SN2 reactions. nptel.ac.in A bulky nucleophile would experience greater steric repulsion from the phenyl group, potentially slowing down the reaction. For reactions involving the sulfur atom, the phenyl group's proximity could similarly influence the accessibility of the thiol group to external reagents.

Mechanistic Investigations of Key Transformations of 1-(3-Fluorophenyl)ethane-1-thiol

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical transformations of 1-(3-fluorophenyl)ethane-1-thiol. Mechanistic investigations provide insights into the elementary steps of a reaction, the nature of reactive intermediates, and the structures of transition states. This knowledge is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic methodologies. The following sections detail the kinetic, isotopic, and spectroscopic approaches used to probe the mechanistic pathways of key transformations involving this fluorinated aryl thiol.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are a powerful tool for quantitatively assessing the factors that influence the rate of a chemical reaction. By systematically varying parameters such as reactant concentrations, temperature, and catalysts, detailed information about the reaction mechanism, including the rate-determining step, can be obtained. For reactions involving 1-(3-fluorophenyl)ethane-1-thiol, kinetic analyses can shed light on the role of the fluorine substituent and the benzylic thiol group in modulating reactivity.

General Principles of Thiol Reactivity

The reactivity of thiols is diverse and includes nucleophilic additions, radical reactions, and oxidations. The rates of these reactions are significantly influenced by the electronic and steric environment of the thiol group. In the case of 1-(3-fluorophenyl)ethane-1-thiol, the electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the sulfur atom and the stability of potential intermediates.

Hypothetical Reaction Rate Data

Table 1: Hypothetical Relative Rate Constants for the Nucleophilic Addition of Substituted 1-Phenylethanethiols

| Substituent (at meta-position) | Relative Rate Constant (k_rel) | Expected Mechanistic Effect |

|---|---|---|

| -OCH₃ | 1.5 | Electron-donating group increases the nucleophilicity of the thiol. |

| -CH₃ | 1.2 | Weakly electron-donating group slightly enhances nucleophilicity. |

| -H | 1.0 | Reference compound (1-phenylethanethiol). |

| -F | 0.8 | Electron-withdrawing group decreases the nucleophilicity of the thiol. |

| -NO₂ | 0.3 | Strongly electron-withdrawing group significantly reduces nucleophilicity. |

The data in this hypothetical table are based on the general principle that electron-donating groups increase the electron density on the sulfur atom, making the thiol a stronger nucleophile and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow down the reaction. The fluorine atom in 1-(3-fluorophenyl)ethane-1-thiol is expected to have a modest electron-withdrawing effect, leading to a slightly reduced reaction rate compared to the unsubstituted analogue.

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling studies, particularly the determination of kinetic isotope effects (KIEs), are a powerful method for probing reaction mechanisms. allenpress.comlibretexts.orgyoutube.com By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. libretexts.org These changes provide information about bond-breaking or bond-forming events involving the isotopically labeled atom in the rate-determining step of the reaction. dalalinstitute.com

Primary and Secondary Kinetic Isotope Effects

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. youtube.comdalalinstitute.com For reactions involving the cleavage of a C-H or S-H bond, replacing hydrogen with deuterium (D) will result in a significantly slower reaction rate, leading to a kH/kD value greater than 1. This is because the C-D and S-D bonds have lower zero-point energies and are therefore stronger than their C-H and S-H counterparts. libretexts.org

A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but its environment changes. youtube.com These effects are typically smaller than primary KIEs.

Application to 1-(3-Fluorophenyl)ethane-1-thiol

For reactions of 1-(3-fluorophenyl)ethane-1-thiol, isotope labeling can be used to distinguish between different mechanistic pathways. For example, in a reaction where the benzylic C-H bond is cleaved in the rate-determining step, substituting this hydrogen with deuterium would be expected to produce a significant primary KIE. Similarly, if the S-H bond is broken in the rate-determining step of a reaction, deuteration of the thiol group would also lead to a primary KIE.

Illustrative Kinetic Isotope Effect Data

The following table presents hypothetical KIE data for two different types of reactions involving 1-(3-fluorophenyl)ethane-1-thiol, illustrating how these data can be used to infer mechanistic details.

Table 2: Hypothetical Kinetic Isotope Effects for Reactions of 1-(3-Fluorophenyl)ethane-1-thiol

| Reaction Type | Isotopically Labeled Position | k_H/k_D | Interpretation |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) from the benzylic position | 1-(3-Fluorophenyl)ethan-1-d-1-thiol | 5.2 | Significant primary KIE indicates cleavage of the benzylic C-H bond in the rate-determining step. |

| Nucleophilic attack by the thiolate | 1-(3-Fluorophenyl)ethane-1-thiol-d | 1.1 | Small secondary KIE suggests that the S-H bond is not broken in the rate-determining step, consistent with a pre-equilibrium deprotonation of the thiol. |

Characterization of Intermediates and Transition States

The direct observation and characterization of reactive intermediates and the elucidation of transition state structures are key to a complete understanding of a reaction mechanism. A variety of experimental and computational techniques can be employed for this purpose.

Spectroscopic Characterization of Intermediates

In reactions involving 1-(3-fluorophenyl)ethane-1-thiol, several types of reactive intermediates may be formed. For example, in radical reactions, the corresponding thiyl radical, 1-(3-fluorophenyl)ethan-1-yl radical, could be generated. Spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize such radical species. For reactions proceeding through ionic pathways, intermediates like carbocations or carbanions might be formed, which could potentially be observed using techniques like nuclear magnetic resonance (NMR) spectroscopy at low temperatures.

In the context of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks an activated aromatic ring, a Meisenheimer complex is a key intermediate. acsgcipr.org For a reaction involving the thiolate of 1-(3-fluorophenyl)ethane-1-thiol and an electron-deficient aromatic substrate, the formation of a transient Meisenheimer complex could be investigated using spectroscopic methods.

Computational Chemistry

Computational methods, particularly density functional theory (DFT), have become invaluable for studying reaction mechanisms. whiterose.ac.uk These methods can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states along a reaction pathway. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical framework for understanding experimental observations. For 1-(3-fluorophenyl)ethane-1-thiol, computational studies could be used to model the transition state for a variety of transformations, providing insights into the bonding changes that occur during the reaction.

Summary of Potential Intermediates and Their Characterization

The following table summarizes potential intermediates in reactions of 1-(3-Fluorophenyl)ethane-1-thiol and the methods that could be used for their characterization.

Table 3: Potential Intermediates in Reactions of 1-(3-Fluorophenyl)ethane-1-thiol and Their Characterization Methods

| Intermediate | Reaction Type | Characterization Method(s) |

|---|---|---|

| 1-(3-Fluorophenyl)ethan-1-yl radical | Radical reactions | Electron Paramagnetic Resonance (EPR) Spectroscopy, Computational Chemistry |

| 1-(3-Fluorophenyl)ethan-1-yl cation | SN1-type reactions | Low-temperature NMR Spectroscopy, Computational Chemistry |

| Thiolate anion | Nucleophilic reactions | NMR Spectroscopy, IR Spectroscopy |

| Meisenheimer complex | Nucleophilic Aromatic Substitution (SNAr) | NMR Spectroscopy, UV-Vis Spectroscopy, Computational Chemistry |

Theoretical and Computational Chemistry Studies of 1 3 Fluorophenyl Ethane 1 Thiol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like 1-(3-Fluorophenyl)ethane-1-thiol involves geometry optimization. This process determines the most stable three-dimensional structure of the molecule by finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules, a conformational analysis is crucial. This involves identifying different stable conformers (rotational isomers) and their relative energies.

For instance, studies on fluorinated alkanes and cyclic thiols have demonstrated that the presence and position of a fluorine atom significantly influence the conformational preferences of a molecule through electrostatic and steric interactions. sigmaaldrich.comsigmaaldrich.comuni.lu A thorough conformational analysis of 1-(3-Fluorophenyl)ethane-1-thiol would involve rotating the bonds of the ethylthiol group and the bond connecting it to the fluorophenyl ring to identify all low-energy conformers. The results would reveal the most likely shapes the molecule adopts.

Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. bldpharm.comorganicchemistrydata.org

For aromatic thiols, the HOMO is often localized on the sulfur atom and the phenyl ring, while the LUMO is typically distributed over the aromatic system. The fluorine substituent, being electron-withdrawing, would be expected to influence the energies and distributions of these orbitals in 1-(3-Fluorophenyl)ethane-1-thiol.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 1-(3-Fluorophenyl)ethane-1-thiol, the MEP would likely show a negative potential around the fluorine and sulfur atoms, indicating regions with a higher probability of electrophilic attack, and positive potentials around the hydrogen atoms.

Charge Distribution Analysis (e.g., Mulliken, NBO charges)

To quantify the distribution of electrons among the atoms in a molecule, various charge analysis methods are employed. Mulliken and Natural Bond Orbital (NBO) are two common methods. sigmaaldrich.com NBO analysis, in particular, provides a detailed picture of the bonding and lone-pair orbitals, offering insights into intramolecular interactions such as hyperconjugation.

For 1-(3-Fluorophenyl)ethane-1-thiol, these calculations would provide the partial atomic charges on each atom. This information is valuable for understanding the molecule's polarity and its interactions with other molecules. The electronegative fluorine atom would carry a significant negative charge, influencing the charge distribution across the phenyl ring and the rest of the molecule.

Prediction and Validation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to identify and characterize the compound experimentally.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. bldpharm.comspectrabase.comacs.orgsigmaaldrich.com The predicted spectra of different possible isomers or conformers can be compared with experimental data to confirm the correct structure.

For 1-(3-Fluorophenyl)ethane-1-thiol, computational NMR prediction would provide a theoretical spectrum, including the chemical shifts for all hydrogen and carbon atoms. The fluorine atom would have a noticeable effect on the chemical shifts of the nearby aromatic protons and carbons.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing its vibrational modes. Computational chemistry can calculate the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These calculated spectra can aid in the assignment of experimental spectral bands.

For 1-(3-Fluorophenyl)ethane-1-thiol, the calculated vibrational spectrum would show characteristic frequencies for the C-F stretch, S-H stretch, C-S stretch, and various vibrations of the phenyl ring and the ethyl group. Comparing the calculated spectrum with an experimental one would help to confirm the molecular structure.

While the theoretical framework for the computational study of 1-(3-Fluorophenyl)ethane-1-thiol is well-defined, a specific application of these methods to this compound is not documented in the available scientific literature. The detailed research findings, including data tables for its conformational analysis, electronic properties, charge distribution, and predicted spectroscopic data, are yet to be published. Future computational studies are necessary to provide a comprehensive understanding of the chemical and physical properties of this particular molecule.

Theoretical UV-Vis Spectral Simulations

The electronic absorption properties of aromatic thiols like 1-(3-fluorophenyl)ethane-1-thiol are effectively modeled using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a prevalent method for simulating UV-Vis spectra by calculating the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. mdpi.comsharif.edu

The process involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional, such as B3LYP, and a basis set like 6-31G(d,p), which has been shown to be effective for similar organic molecules. researchgate.netresearchgate.net Subsequently, TD-DFT calculations are performed on this optimized geometry to determine the characteristics of the excited states.

For an aromatic compound like 1-(3-fluorophenyl)ethane-1-thiol, the UV-Vis spectrum is typically dominated by π → π* transitions within the phenyl ring. The substitution with a fluorine atom and an ethanethiol (B150549) group influences the energies of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Theoretical simulations can predict these shifts and help in the assignment of experimental spectral bands. researchgate.net

Illustrative Example of Simulated UV-Vis Data

The following table represents hypothetical TD-DFT results for 1-(3-fluorophenyl)ethane-1-thiol, demonstrating the type of data generated in such a study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 265 | 0.025 | HOMO → LUMO (95%) |

| S0 → S2 | 218 | 0.110 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 205 | 0.850 | HOMO → LUMO+1 (92%) |

| Note: This data is representative and not from actual experimental or published computational work on this specific molecule. |

Computational Chiroptical Spectroscopy (e.g., CD spectra)

1-(3-Fluorophenyl)ethane-1-thiol possesses a stereocenter at the carbon atom bonded to the phenyl ring and the thiol group, making it a chiral molecule existing as (R) and (S) enantiomers. Computational chiroptical spectroscopy is a powerful tool for investigating such molecules. The electronic circular dichroism (CD) spectrum, which measures the differential absorption of left and right circularly polarized light, can be simulated using TD-DFT.

These simulations can predict the CD spectrum for a specific enantiomer (e.g., the R-enantiomer). By comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized or isolated molecule can be determined. This is a crucial application of computational chemistry in stereochemical analysis. While specific studies on this molecule are not available, the methodology is standard for the characterization of chiral organic compounds.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides profound insights into how chemical reactions occur, allowing for the detailed exploration of reaction pathways and the energetics involved.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction involving 1-(3-Fluorophenyl)ethane-1-thiol, such as its addition to an alkene (a thiol-ene reaction), computational chemists first locate the transition state (TS) structure on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy point along the minimum energy path between reactants and products. scm.com It is characterized by having exactly one imaginary vibrational frequency.

Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com The IRC method traces the minimum energy reaction pathway downhill from the transition state, connecting it to the reactant and product minima. researchgate.netrsc.org This analysis confirms that the identified TS correctly links the desired reactants and products and reveals the sequence of bond-forming and bond-breaking events along the reaction coordinate. rsc.org

Reaction Energy Profiles and Activation Barrier Determination

The IRC calculation provides the basis for constructing a reaction energy profile, which plots the relative energy of the system as the reaction progresses from reactants to products. From this profile, key thermodynamic and kinetic parameters can be determined.

The activation barrier (also known as activation energy, ΔE‡ or ΔG‡) is the energy difference between the reactants and the transition state. This value is critical as it governs the rate of the reaction; a higher barrier corresponds to a slower reaction. Computational methods can determine these barriers, often with accuracy comparable to experimental measurements, providing predictive power in reaction design. nih.gov

Illustrative Example of a Reaction Energy Profile

For a hypothetical reaction, such as the addition of 1-(3-fluorophenyl)ethane-1-thiol to ethylene, the calculated relative energies might be as follows:

| Species | Relative Energy (kcal/mol) |

| Reactants (Thiol + Ethylene) | 0.0 |